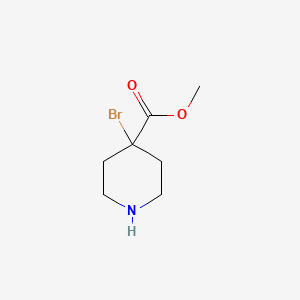

Methyl 4-bromopiperidine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINVQXIGMLTQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromopiperidine 4 Carboxylate and Analogues

Precursor Compounds and Starting Materials in Stereocontrolled Piperidine (B6355638) Synthesis

The foundation of the synthesis of complex piperidine structures like methyl 4-bromopiperidine-4-carboxylate lies in the selection of appropriate precursor compounds and starting materials that allow for the controlled construction of the heterocyclic ring. A common and effective strategy involves the use of acyclic precursors that can be cyclized to form the piperidine skeleton. One of the most prominent methods for the synthesis of 4-substituted piperidines is the Dieckmann condensation. dtic.mil This intramolecular Claisen condensation of a diester is a powerful tool for forming cyclic β-keto esters, which are versatile intermediates for a variety of piperidine derivatives.

For the synthesis of 4-piperidones, which are key precursors to 4,4-disubstituted piperidines, a typical approach involves the Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate. dtic.mil This reaction forms a diester amine, which can then undergo an intramolecular Dieckmann condensation to yield a 3-alkoxycarbonyl-4-piperidone. Subsequent hydrolysis and decarboxylation of this intermediate furnish the desired 4-piperidone (B1582916). dtic.mil

Table 1: Key Precursors in Piperidine Synthesis

| Precursor Type | Synthetic Utility |

| Acyclic Diester Amines | Undergo Dieckmann condensation to form cyclic β-keto esters. |

| 4-Piperidones | Versatile intermediates for the synthesis of 4,4-disubstituted piperidines. |

| β-Keto Esters | Can be further functionalized at the C-3 and C-4 positions. |

Strategies for Quaternary Carbon Formation at the C-4 Position of Piperidine Rings

The creation of a quaternary carbon center, particularly one bearing two different functional groups, at the C-4 position of a piperidine ring is a significant synthetic challenge. Starting from a 4-piperidone precursor, several strategies can be employed to achieve this.

One common approach involves the nucleophilic addition of a carbon-based nucleophile to the carbonyl group of the 4-piperidone, followed by further functionalization. For the synthesis of a 4-carboxy-4-substituted piperidine, the Strecker amino acid synthesis offers a viable pathway. This reaction involves the treatment of the 4-piperidone with an amine and a cyanide source (e.g., hydrogen cyanide or a cyanide salt) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid, in this case, a piperidine-4-carboxylic acid with a substituent at the 4-position.

Alternatively, the enolate of the 4-piperidone can be formed and then reacted with an electrophile to introduce a substituent at the C-3 position. While this does not directly form a C-4 quaternary center, it is a key step in some multi-step approaches.

A more direct approach to a 4,4-disubstituted piperidine involves the sequential alkylation or functionalization of a C-4 nucleophilic intermediate. For instance, the enolate of a 4-piperidone can be trapped with an electrophile, and then a second substituent can be introduced at the same position through a different reaction.

Bromination Approaches for Piperidine Ring Systems

The introduction of a bromine atom at the C-4 position of a piperidine ring, especially when this position is already substituted with a carboxylate group, requires specific bromination methods. Both direct and indirect approaches can be considered.

Direct Halogenation Reactions on Piperidine Carboxylates

Direct bromination of a carbon atom alpha to a carbonyl group is a well-established transformation in organic synthesis. The Hell-Volhard-Zelinskii reaction is a classic method for the α-bromination of carboxylic acids. libretexts.orgjove.com This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃). libretexts.orgjove.com The reaction proceeds through the formation of an acid bromide, which then enolizes and reacts with bromine at the α-position. libretexts.org This methodology can be applied to piperidine-4-carboxylic acid to introduce a bromine atom at the C-4 position.

Table 2: Reagents for Direct α-Bromination of Carboxylic Acids

| Reagent System | Description |

| Br₂ / PBr₃ | The classic Hell-Volhard-Zelinskii reaction conditions. |

| N-Bromosuccinimide (NBS) | A milder and more selective brominating agent, often used with an acid catalyst. |

Indirect Bromine Introduction via Functional Group Interconversion

Indirect methods for introducing a bromine atom often involve the conversion of another functional group at the desired position. These methods can offer advantages in terms of selectivity and milder reaction conditions.

One such indirect method is the Hunsdiecker reaction , which involves the decarboxylation of a silver salt of a carboxylic acid in the presence of bromine to yield an alkyl bromide. wikipedia.orgbyjus.com This reaction proceeds via a radical mechanism and results in a product with one less carbon atom than the starting carboxylic acid. wikipedia.org While this would not be a direct route from piperidine-4-carboxylic acid to the desired product, it is a relevant method for converting a carboxylic acid to a bromide.

Another powerful method for the conversion of a carboxylic acid to a bromide is the Barton radical decarboxylation . orgsyn.orgwikipedia.org In this reaction, the carboxylic acid is first converted into a thiohydroxamate ester, often referred to as a Barton ester. orgsyn.orgwikipedia.org This ester then undergoes a radical chain reaction upon treatment with a bromine source, such as bromotrichloromethane, leading to the formation of the corresponding bromide with the loss of carbon dioxide. researchgate.net This method is known for its applicability to a wide range of carboxylic acids.

Table 3: Indirect Bromination Methods via Decarboxylation

| Reaction Name | Key Features |

| Hunsdiecker Reaction | Involves the silver salt of a carboxylic acid and bromine. Proceeds via a radical mechanism. |

| Barton Decarboxylation | Involves the formation of a Barton ester followed by radical bromination. |

Methyl Esterification Methods for Carboxylate Functionality in Piperidines

Contemporary Direct Esterification Techniques

The Fischer esterification is a classic and widely used method for the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This is an equilibrium-controlled reaction, and to drive the equilibrium towards the product, a large excess of the alcohol (in this case, methanol) is typically used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org

For more sensitive substrates or when milder conditions are required, other esterification methods can be employed. The use of diazomethane (B1218177) is a highly effective method for the methylation of carboxylic acids. wikipedia.orgmasterorganicchemistry.com Diazomethane reacts rapidly and cleanly with carboxylic acids to produce methyl esters and nitrogen gas. wikipedia.org However, diazomethane is a toxic and explosive reagent, requiring special handling precautions. wikipedia.org A safer alternative is trimethylsilyldiazomethane. nih.gov

Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification , can also be used to form esters under mild conditions. organic-chemistry.orgrsc.org This method is particularly useful for the esterification of sterically hindered carboxylic acids. google.com

Table 4: Common Methyl Esterification Methods

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction, requires excess alcohol or water removal. masterorganicchemistry.comorganic-chemistry.org |

| Diazomethane | CH₂N₂ | Highly efficient, but toxic and explosive. wikipedia.orgmasterorganicchemistry.com |

| Steglich Esterification | Methanol, DCC, DMAP | Mild conditions, suitable for hindered acids. organic-chemistry.orgrsc.org |

Transesterification Processes and Optimized Reaction Conditions

Transesterification is a fundamental process for converting one ester into another by reaction with an alcohol. In the context of piperidine carboxylates, this method allows for the modification of the ester group, which can be crucial for tuning the molecule's physicochemical properties. The reaction is typically catalyzed by an acid or a base.

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The efficiency of this process is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of catalyst, the molar ratio of alcohol to the ester, reaction temperature, and time. ekb.eg

For the synthesis of piperidine carboxylates, conditions are optimized to maximize yield and minimize side reactions. While the direct transesterification of this compound is not extensively detailed in the provided literature, the principles can be extrapolated from standard esterification and transesterification processes for related molecules and general organic synthesis. For instance, in the production of biodiesel, a well-studied transesterification process, optimal conditions often involve a 6:1 to 9:1 molar ratio of methanol to oil, a catalyst concentration of 0.5 to 1 wt.%, and temperatures between 55-60 °C. ekb.eg Similar parameters are adjusted for synthesizing pharmaceutical intermediates.

For example, the synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester can be achieved by reacting the corresponding carboxylic acid with methanol in the presence of a coupling agent or via methylation with reagents like trimethylsilyl (B98337) diazomethane or iodomethane (B122720) with a base. chemicalbook.com Acid-catalyzed esterification, for example using thionyl chloride in methanol, is another common route. prepchem.com

Table 1: Optimized Conditions for Esterification and Transesterification

| Parameter | Condition | Rationale / Outcome | Reference |

|---|---|---|---|

| Catalyst | Acid (H₂SO₄) or Base (NaOH, KOH) | Acid catalysts are effective for feedstocks with high free fatty acids, while base catalysts offer faster reaction rates. | nih.govunusida.ac.id |

| Alcohol:Ester Ratio | Typically > 3:1 (e.g., 6:1) | Using an excess of alcohol drives the equilibrium towards the product side, increasing the yield. | ekb.eg |

| Temperature | 50-65 °C | The reaction is often performed near the boiling point of the alcohol (e.g., methanol) to ensure a reasonable reaction rate without significant evaporation. | unusida.ac.id |

| Reaction Time | 1-8 hours | Time is optimized to ensure the reaction goes to completion without causing degradation of products or promoting side reactions. | ekb.egmdpi.com |

Stereoselective Synthesis of 4-Substituted Piperidine Derivatives

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, developing methods for stereoselective synthesis is a primary goal in medicinal chemistry. These methods aim to control the three-dimensional arrangement of atoms, producing a single desired enantiomer or diastereomer.

Chiral Auxiliary and Chiral Ligand-Controlled Approaches

One of the most effective strategies for inducing chirality is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com

Carbohydrate-derived auxiliaries, such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine, have been successfully employed in the enantioselective synthesis of piperidine alkaloids. researchgate.net These auxiliaries leverage steric and stereoelectronic effects to achieve high diastereofacial differentiation during nucleophilic additions. researchgate.net Another widely used class are the Evans' oxazolidinone auxiliaries, which provide excellent stereocontrol in reactions like alkylations and aldol (B89426) additions. wikipedia.org

Chiral ligands, used in conjunction with metal catalysts, also provide a powerful means of stereocontrol. The ligand coordinates to the metal center, creating a chiral environment that influences the reaction's stereochemical outcome. For instance, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using the chiral ligand (+)-sparteine in combination with n-BuLi. rsc.org In rhodium-catalyzed asymmetric reactions, C₂-symmetric bisphosphine ligands are crucial for achieving high yields and enantioselectivity. nih.gov

Table 2: Examples of Chiral Auxiliaries and Ligands in Piperidine Synthesis

| Approach | Auxiliary / Ligand | Reaction Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | O-Pivaloylated arabinopyranosylamine | Domino Mannich–Michael | High diastereoselectivity | researchgate.net |

| Chiral Auxiliary | Oxazolidinone | Asymmetric alkylation, aldol reactions | High stereocontrol | wikipedia.org |

| Chiral Ligand | (+)-Sparteine | Kinetic resolution via deprotonation | High enantiomeric ratios | rsc.org |

| Chiral Ligand | C₂-symmetric bisphosphines | Rh-catalyzed carbometalation | High yield and enantioselectivity | nih.govacs.org |

| Chiral Ligand | Chiral P-O ligand | aza-Heck cyclization | High selectivity | nih.gov |

Asymmetric Catalysis in Piperidine Ring Functionalization

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This approach is central to modern organic synthesis. electronicsandbooks.com

Rhodium-catalyzed reactions have been particularly prominent in the synthesis of chiral piperidines. For example, an asymmetric reductive Heck reaction using arylboronic acids and a dihydropyridine (B1217469) substrate, catalyzed by a rhodium complex with a chiral ligand, provides 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. acs.orgsnnu.edu.cn

Another powerful technique is the asymmetric hydrogenation of pyridine (B92270) derivatives. Iridium nih.gov and rhodium dicp.ac.cn catalysts bearing chiral ligands can effectively reduce pyridinium (B92312) salts to chiral piperidines with high diastereo- and enantioselectivities. A rhodium-catalyzed reductive transamination allows for the synthesis of various chiral piperidines from simple pyridinium salts by introducing a chiral primary amine under reducing conditions. dicp.ac.cn

Furthermore, biocatalysis offers a green and highly selective alternative. Chemo-enzymatic cascades, utilizing enzymes such as amine oxidases and imine reductases (IREDs), can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This approach has been applied to the synthesis of key intermediates for several drugs. nih.gov

Multicomponent and Cascade Reactions in Piperidine Carboxylate Synthesis

To improve synthetic efficiency and reduce waste, chemists have developed one-pot strategies such as multicomponent reactions (MCRs) and cascade reactions. These processes allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need to isolate and purify intermediates.

MCRs involve three or more reactants coming together in a single reaction vessel to form a product that contains portions of all the starting materials. taylorfrancis.com This strategy is highly valuable for generating molecular diversity and has been applied to the synthesis of highly functionalized piperidines. taylorfrancis.comacs.org For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a functionalized piperidine scaffold. taylorfrancis.com The Strecker reaction, a classic MCR, is used to synthesize 4-aminopiperidine-4-carboxylic ester moieties, which are key components of certain opioid analgesics. mdpi.com

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur sequentially without the addition of further reagents or catalysts. researchgate.net A substrate is designed to undergo an initial transformation that generates a reactive intermediate, which then participates in subsequent reactions. This approach has been used to synthesize substituted piperidones and piperidines with high diastereoselectivity through a cascade involving the deprotection of a tBoc group followed by an intramolecular aza-Michael addition. researchgate.net Enzyme cascades have also been developed, for instance, using galactose oxidase and imine reductase variants to convert protected amino alcohols into aminopiperidines. rsc.org

Chemical Reactivity and Transformation Studies of Methyl 4 Bromopiperidine 4 Carboxylate

Transformations of the Methyl Ester Group at the C-4 Position

The conversion of the methyl ester to a carboxylic acid is achieved through hydrolysis, most commonly via saponification using a strong base like sodium hydroxide (B78521). The kinetics of this reaction are highly dependent on steric hindrance around the carbonyl group.

Mechanistic and Kinetic Considerations: The typical mechanism for base-promoted ester hydrolysis is the bimolecular nucleophilic acyl substitution (BAC2). This involves the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) leaving group, yielding a carboxylic acid, which is immediately deprotonated by the basic conditions to form the carboxylate salt. libretexts.org

However, the ester in methyl 4-bromopiperidine-4-carboxylate is attached to a quaternary carbon, creating significant steric hindrance. Sterically hindered esters are known to be very resistant to hydrolysis under standard BAC2 conditions because the bulky groups impede the approach of the nucleophile to the carbonyl carbon. ucoz.comarkat-usa.org This steric hindrance dramatically decreases the rate of reaction.

For highly hindered esters, alternative mechanisms such as bimolecular alkyl-oxygen cleavage (BAL2), involving an SN2 attack on the methyl group, or unimolecular pathways may become competitive, though these are generally rare. youtube.comcdnsciencepub.com To achieve efficient saponification of such hindered esters, more forcing conditions or specialized protocols, such as using non-aqueous solvent systems (e.g., NaOH in MeOH/CH₂Cl₂), may be required to enhance the reactivity of the hydroxide ion. arkat-usa.orgresearchgate.net

Amidation and Advanced Amine Derivatization Strategies

The methyl ester functionality at the C4 position of this compound is a versatile precursor for the synthesis of a wide range of carboxamide derivatives. The conversion of the ester to an amide is a critical transformation in medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. This transformation can be achieved through several synthetic routes, primarily direct aminolysis or a two-step hydrolysis and coupling sequence.

Direct aminolysis involves heating the ester with a primary or secondary amine, sometimes with a catalyst, to directly form the amide bond. However, this method often requires harsh conditions and may not be suitable for sensitive substrates. A more common and versatile approach is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction. This two-step process allows for the use of a wide variety of amines under milder conditions.

The hydrolysis is typically performed under basic conditions (e.g., using NaOH or KOH) followed by acidic workup to yield the piperidine-4-carboxylic acid intermediate. This intermediate is then coupled with a desired amine using standard peptide coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are frequently employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.gov The addition of HOBt helps to suppress side reactions and minimize racemization if chiral centers are present. luxembourg-bio.com The use of an organic base like 4-Dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction by acting as an acyl transfer agent. nih.govacgpubs.org

Boron-based reagents have also emerged as effective promoters for direct amidation reactions between carboxylic acids and amines, often requiring azeotropic removal of water to drive the reaction to completion. acs.org

| Method | Key Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Two-Step: Hydrolysis & Coupling | 1. NaOH or KOH (hydrolysis) 2. EDC, HOBt, DMAP (coupling) | Step 1: Aqueous base, heat Step 2: Organic solvent (e.g., DCM, DMF), room temperature | Highly versatile, compatible with a wide range of amines. nih.govacgpubs.org |

| Two-Step: Hydrolysis & T3P Coupling | 1. LiOH (hydrolysis) 2. Propanephosphonic acid anhydride (B1165640) (T3P) | Step 2: Organic solvent, base (e.g., DIPEA), 0°C to room temp. | T3P is an efficient coupling agent with an easy workup. |

| Boron-Mediated Amidation | Boronic acids or borate (B1201080) esters (e.g., B(OCH₂CF₃)₃) | High temperature (80-100°C), often requires water removal. | A method for direct coupling of the carboxylic acid and amine. acs.org |

Reduction to Hydroxymethyl or Aldehyde Functionalities

The methyl carboxylate group of the title compound can be reduced to yield the corresponding primary alcohol, (4-bromo-piperidin-4-yl)methanol. This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further synthetic modifications, such as etherification or oxidation.

The reduction of esters to primary alcohols requires a strong reducing agent due to the relative stability of the ester functional group. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the hydride reagent. libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. masterorganicchemistry.com Because the intermediate aldehyde is more reactive than the starting ester, it is generally not possible to isolate the aldehyde when using powerful reducing agents like LiAlH₄. libretexts.orgquora.com

Following the reduction, a careful aqueous workup, often with a dilute acid, is necessary to quench the excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol product. masterorganicchemistry.com While effective, LiAlH₄ is a potent and non-selective reagent. Therefore, other functional groups in the molecule must be compatible with the reaction conditions or be protected beforehand. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters or carboxylic acids. libretexts.org

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0°C to room temperature, followed by acidic or Fieser workup. | 4-(hydroxymethyl)piperidine derivative. byjus.comlibretexts.org |

| Diisobutylaluminium hydride (DIBAL-H) | Anhydrous Toluene or DCM | Low temperature (e.g., -78°C). | Can sometimes be controlled to yield the aldehyde, but over-reduction to the alcohol is common. nottingham.ac.uk |

Reactivity of the Piperidine (B6355638) Nitrogen

N-Alkylation and N-Acylation Reactions for Diverse Derivatives

The secondary amine of the piperidine ring is a key site of reactivity, serving as a nucleophile for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These transformations are fundamental for building molecular complexity and modulating the pharmacological properties of piperidine-based compounds.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-amide. These reactions are typically rapid and high-yielding. For instance, reacting a piperidine derivative with propionyl chloride in the presence of a base like triethylamine (B128534) or potassium carbonate effectively neutralizes the HCl byproduct and drives the reaction to completion. researchgate.net This method is a cornerstone for the synthesis of many pharmaceutical agents, including analogues of fentanyl. researchgate.net

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. This can be achieved through several methods:

Direct Alkylation: Reaction with an alkyl halide (e.g., benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃) results in the formation of a new C-N bond via an Sₙ2 reaction. acgpubs.org

Reductive Amination: This is a powerful and widely used one-pot method where the secondary amine is reacted with an aldehyde or ketone to form an intermediate iminium ion. masterorganicchemistry.com This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated piperidine. masterorganicchemistry.com This process avoids the over-alkylation issues that can sometimes plague direct alkylation methods. masterorganicchemistry.com

| Reaction Type | Reagents | Product Type | Reference Example |

|---|---|---|---|

| N-Acylation | Propionyl chloride, Et₃N | N-propionyl piperidine | Used in the synthesis of fentanyl analogues. researchgate.net |

| N-Alkylation (Direct) | 2-(Trifluoromethyl)benzyl bromide, K₂CO₃ | N-benzyl piperidine | Synthesis of potential sEH inhibitors. acgpubs.org |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-alkyl or N-cycloalkyl piperidine | A general and efficient method for creating substituted amines. masterorganicchemistry.compurdue.edu |

Nitrogen Protection and Strategic Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to ensure chemoselectivity in subsequent reactions. This is achieved by introducing a protecting group, which can be later removed under specific conditions to regenerate the free amine. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its removal.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions (e.g., basic hydrolysis, reduction with hydrides, organometallic reactions). It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is readily cleaved under acidic conditions. jgtps.com Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in dioxane or an alcohol, efficiently removes the Boc group, liberating the amine as its corresponding ammonium (B1175870) salt. peptide.comrsc.orggoogle.com

Another common protecting group is the benzyl (Bn) group, introduced via benzylation with benzyl bromide. The benzyl group is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst, Pd/C), a process known as hydrogenolysis. researchgate.net

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA in DCM; HCl in dioxane). peptide.comreddit.com |

| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C). |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C). researchgate.net |

Regioselectivity and Chemoselectivity in Complex Reaction Systems of Bromopiperidine Carboxylates

This compound possesses three distinct reactive sites: the secondary amine at N1, the electrophilic carbon of the ester at C4, and the electrophilic carbon attached to the bromine atom, also at C4. The ability to selectively manipulate one of these functional groups in the presence of the others is a key challenge and demonstrates the principles of chemoselectivity and regioselectivity.

Chemoselectivity: The piperidine nitrogen is the most nucleophilic site in the molecule. Consequently, it reacts preferentially with a wide range of electrophiles. Reactions such as N-acylation, N-alkylation, and N-protection can be performed with high chemoselectivity, leaving the C4-bromo and C4-ester functionalities intact, provided that appropriate conditions are chosen. For example, N-acylation with an acyl chloride proceeds cleanly at the nitrogen without competing substitution of the bromine or reaction at the ester carbonyl. researchgate.net

This inherent reactivity difference allows for a strategic approach to synthesis. The nitrogen is typically protected first (e.g., with a Boc group) to "mask" its nucleophilicity. This protection is crucial for preventing undesired side reactions in subsequent steps, such as N-alkylation during a nucleophilic substitution intended for the C4-bromo position.

Regioselectivity: After protection of the nitrogen, the molecule presents two electrophilic centers at the C4 position: the carbonyl carbon of the ester and the carbon bearing the bromine atom. The choice of nucleophile and reaction conditions determines which site will react.

Reaction at C-Br: "Soft" nucleophiles and conditions favoring Sₙ2 reactions will preferentially displace the bromide atom. This allows for the introduction of various carbon, nitrogen, or oxygen-based substituents at the C4 position. The stability of the N-Boc group to many nucleophilic conditions makes it an ideal choice for this strategy. chemimpex.com

Reaction at the Ester: "Hard" nucleophiles, such as Grignard reagents or organolithium compounds, are more likely to attack the hard electrophilic carbonyl carbon of the ester. Similarly, strong reducing agents like LiAlH₄ will selectively reduce the ester without affecting the C-Br bond.

This differential reactivity, governed by the principles of nucleophilicity, electrophilicity, and protecting group strategy, allows for the controlled and regioselective functionalization of the 4,4-disubstituted piperidine scaffold, making it a valuable building block for complex target molecules. nih.gov

Mechanistic Investigations of Reactions Involving Methyl 4 Bromopiperidine 4 Carboxylate

Elucidation of Reaction Pathways and Intermediate Characterization

Reactions involving Methyl 4-bromopiperidine-4-carboxylate predominantly proceed via nucleophilic substitution pathways where the bromide ion is displaced by a nucleophile. The specific mechanism, whether unimolecular (SN1) or bimolecular (SN2), is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

Given that the bromine is attached to a tertiary carbon, the SN1 pathway is often favored. This mechanism involves a stepwise process:

Formation of a Carbocation Intermediate: The rate-determining step is the spontaneous cleavage of the carbon-bromine (C-Br) bond, resulting in the formation of a planar, sp²-hybridized tertiary carbocation intermediate, the 1-methyl-4-(methoxycarbonyl)piperidin-4-ylium cation, and a bromide ion. masterorganicchemistry.comyoutube.com The stability of this carbocation is a critical factor. Tertiary carbocations are significantly more stable than secondary or primary ones due to the electron-donating inductive effects and hyperconjugation from the adjacent carbon atoms in the ring. libretexts.orgyoutube.com

Nucleophilic Attack: The carbocation is then rapidly attacked by a nucleophile from either face of the planar intermediate, which can lead to a racemic or diastereomeric mixture of products if the final product is chiral.

Alternatively, a concerted SN2 mechanism could occur, particularly with a strong, unhindered nucleophile. In this pathway, the nucleophile attacks the carbon atom at the same time as the C-Br bond breaks, proceeding through a single, high-energy transition state. masterorganicchemistry.com However, the significant steric hindrance around the tertiary carbon at the C4 position makes the SN2 pathway less likely compared to the SN1 mechanism. masterorganicchemistry.comyoutube.com

In some cases, particularly during solvolysis of related compounds like 4-bromopiperidine (without the C4-ester), an alternative pathway known as the Grob fragmentation has been observed. nih.gov This involves the synchronous fragmentation of the molecule, driven by the lone pair of electrons on the piperidine (B6355638) nitrogen, to form a different set of products. However, for this compound, nucleophilic substitution remains the more commonly anticipated reaction pathway.

The primary intermediate in the favored SN1 pathway is the tertiary carbocation. Its characterization is key to confirming the mechanism. Due to their high reactivity, carbocations are typically not isolated but are identified through computational modeling, kinetic studies, and analysis of the final product stereochemistry. slideshare.net

Spectroscopic and Computational Identification of Key Reaction Intermediates

Direct spectroscopic observation of the fleeting piperidin-4-ylium carbocation intermediate is challenging due to its short lifetime under typical reaction conditions. slideshare.net Therefore, its existence and structure are primarily inferred through indirect methods and computational chemistry.

Computational Modeling: Density Functional Theory (DFT) is a powerful tool used to model reaction intermediates that are difficult to observe experimentally. acs.org DFT calculations can determine the geometry, stability, and electronic structure of the proposed 1-methyl-4-(methoxycarbonyl)piperidin-4-ylium cation. These calculations confirm the expected trigonal planar geometry around the positively charged C4 carbon and can quantify its stability relative to the starting material and the transition state. youtube.comslideshare.net Computational studies can also map the potential energy surface of the reaction, providing insights into the energy barriers for the formation and subsequent reaction of the intermediate. nih.gov

Spectroscopic Evidence: While direct observation is rare, in-situ spectroscopic techniques under specialized conditions could potentially detect such intermediates. For instance, NMR spectroscopy in superacidic media can sometimes be used to generate and stabilize carbocations, allowing for their characterization. More commonly, the formation of the intermediate is supported by mass spectrometry, where fragments corresponding to the stable carbocation might be observed.

Experimental evidence for the involvement of a carbocation intermediate is often deduced from the reaction products. For example, if the reaction is performed with a chiral starting material and results in a racemic mixture of products, it strongly suggests the formation of a planar, achiral carbocation intermediate.

Kinetic Studies of Piperidine-Based Transformations and Rate Determining Steps

Kinetic studies are fundamental to distinguishing between SN1 and SN2 pathways and identifying the rate-determining step (RDS) of the reaction.

For an SN1 reaction , the rate is dependent only on the concentration of the substrate, this compound. The rate law is expressed as: Rate = k[Substrate] This is because the slow, rate-determining step is the unimolecular dissociation of the C-Br bond to form the carbocation. masterorganicchemistry.comyoutube.com The concentration of the nucleophile does not affect the reaction rate.

By systematically varying the concentrations of the reactants and measuring the initial reaction rate, the order of the reaction can be determined, and the mechanism elucidated.

| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Inferred Mechanism |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10-4 | SN1 |

| 2 | 0.2 | 0.1 | 2.0 x 10-4 | |

| 3 | 0.1 | 0.2 | 1.0 x 10-4 | |

| 4 | 0.2 | 0.2 | 2.0 x 10-4 | |

| 5 | 0.1 | 0.1 | 1.0 x 10-4 | SN2 |

| 6 | 0.2 | 0.1 | 2.0 x 10-4 | |

| 7 | 0.1 | 0.2 | 2.0 x 10-4 | |

| 8 | 0.2 | 0.2 | 4.0 x 10-4 |

Kinetic studies on the solvolysis of the related compound 4-bromopiperidine have utilized the Grunwald-Winstein equation to correlate reaction rates with the ionizing power of the solvent. nih.goveurjchem.com Such analyses show a strong dependence on solvent polarity, which is characteristic of reactions that involve the formation of charged intermediates or transition states, providing further support for an SN1-like mechanism where the formation of the carbocation is the RDS.

Transition State Analysis and Energy Profiling for Reaction Optimization

Transition state analysis provides a deeper understanding of the reaction mechanism at a molecular level and is invaluable for optimizing reaction conditions. This analysis is almost exclusively performed using computational methods to calculate the energy profile, or reaction coordinate diagram, which maps the energy of the system as it progresses from reactants to products. researchgate.net

Energy Profile of an SN1 Reaction: The energy profile for an SN1 reaction of this compound would feature two peaks, corresponding to two transition states, with a valley in between representing the carbocation intermediate.

First Transition State (TS1): This is the highest point on the energy profile and corresponds to the rate-determining step—the breaking of the C-Br bond. Its structure shows a significantly elongated C-Br bond and developing positive charge on the carbon.

Carbocation Intermediate: A local energy minimum.

Second Transition State (TS2): A lower energy barrier corresponding to the rapid attack of the nucleophile on the carbocation.

Energy Profile of an SN2 Reaction: The profile for a concerted SN2 reaction would show only a single energy peak. This transition state represents the point where the nucleophile is partially bonded to the carbon, and the C-Br bond is partially broken. youtube.com

By calculating the activation energy (ΔG‡)—the energy difference between the reactants and the highest energy transition state—chemists can predict the feasibility and rate of a reaction. Reaction optimization involves finding conditions that lower this activation energy. For an SN1 mechanism, this can be achieved by:

Solvent Choice: Using polar, protic solvents (e.g., water, ethanol) that can stabilize the polar transition state and the charged carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy.

Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier, increasing the reaction rate.

| Solvent | Dielectric Constant (ε) | Calculated ΔG‡ (kcal/mol) | Relative Rate Prediction |

|---|---|---|---|

| Hexane (Nonpolar) | 1.9 | 35.2 | Very Slow |

| Tetrahydrofuran (B95107) (Polar Aprotic) | 7.5 | 28.5 | Moderate |

| Ethanol (B145695) (Polar Protic) | 24.5 | 22.1 | Fast |

| Water (Polar Protic) | 80.1 | 19.8 | Very Fast |

This transition state analysis and energy profiling allow for a rational approach to reaction design, enabling the selection of optimal solvents, temperatures, and nucleophiles to favor a desired pathway and maximize the yield of the target product.

Advanced Synthetic Applications of Methyl 4 Bromopiperidine 4 Carboxylate As an Intermediate

Building Block Utility in Diverse Heterocyclic Compound Synthesis

The structure of methyl 4-bromopiperidine-4-carboxylate offers multiple reaction sites for the construction of various heterocyclic systems. The secondary amine can be readily N-functionalized, and the bromine atom at the C4 position serves as an excellent leaving group for nucleophilic substitution reactions. This dual reactivity could be exploited to synthesize a range of fused, spirocyclic, and bridged heterocyclic compounds.

For instance, intramolecular cyclization reactions could be envisioned where the piperidine (B6355638) nitrogen, after appropriate functionalization, acts as an internal nucleophile to displace the bromide. This strategy could lead to the formation of bicyclic systems containing a bridgehead nitrogen, which are common cores in various alkaloids and synthetic pharmaceuticals.

Furthermore, the quaternary carbon center allows for the generation of spirocyclic systems. By reacting this compound with dinucleophiles, it is possible to construct spiro-heterocycles where the piperidine ring is fused to another ring system at the C4 position. The diversity of the resulting heterocyclic systems could be expanded by varying the nature of the dinucleophile.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Potential Heterocyclic Product | Synthetic Strategy |

| Dinucleophiles (e.g., diamines, diols) | Spiro-heterocycles | Sequential or one-pot nucleophilic substitution |

| Internal Nucleophiles (after N-functionalization) | Bridged bicyclic compounds | Intramolecular cyclization |

| Organometallic Reagents | Fused heterocyclic systems | Cyclization following C-C bond formation |

Scaffold for Elaborate Organic Architecture Construction and Natural Product Analogue Synthesis

The rigid piperidine ring of this compound provides a robust scaffold upon which complex molecular architectures can be assembled. The defined stereochemistry of the piperidine ring can be used to control the spatial arrangement of substituents, which is crucial in the synthesis of biologically active molecules and natural product analogues.

In the context of natural product synthesis, many alkaloids feature a piperidine core. This compound could serve as a key starting material for the synthesis of analogues of these natural products. The bromine atom allows for the introduction of various side chains and functional groups present in the target natural product, while the ester functionality can be modified to further elaborate the structure.

The construction of complex polycyclic systems is another area where this intermediate could prove valuable. Through a series of controlled reactions, the piperidine scaffold can be annulated with other ring systems, leading to the formation of intricate three-dimensional structures. The ability to precisely control the stereochemistry at each step would be paramount in achieving the desired molecular architecture.

Precursor for Novel Chemical Probes and Catalytic Reagents

The development of novel chemical probes for studying biological systems and new catalytic reagents for asymmetric synthesis is an active area of research. This compound could be a valuable precursor for both.

For the development of chemical probes, the piperidine scaffold can be functionalized with reporter groups such as fluorophores or affinity tags. The bromine atom provides a convenient handle for attaching these groups through nucleophilic substitution. The resulting probes could be used to study the localization and interactions of specific proteins or other biomolecules within a cellular environment.

In the realm of catalysis, chiral piperidine derivatives are often used as ligands in asymmetric metal catalysis or as organocatalysts. The synthesis of novel chiral ligands and catalysts from this compound could be achieved through resolution of the racemic mixture followed by functionalization at the nitrogen and/or C4 position. The rigid conformation of the piperidine ring can impart a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity in chemical reactions.

Derivatization for Advanced Material Science Applications (e.g., polymer precursors, specialty chemicals)

Beyond its applications in medicinal chemistry and organic synthesis, derivatives of this compound could find use in the field of material science. The ability to introduce various functional groups onto the piperidine ring opens up possibilities for creating novel monomers for polymer synthesis and for developing specialty chemicals with unique properties.

For example, the secondary amine could be used as a site for polymerization, leading to the formation of novel polyamides or other nitrogen-containing polymers. The properties of these polymers could be tuned by modifying the substituents on the piperidine ring. The introduction of the bromo- and carboxylate-functionalized quaternary center could impart specific physical or chemical properties to the resulting material.

As a precursor for specialty chemicals, derivatives of this compound could be explored for applications such as ionic liquids, surfactants, or corrosion inhibitors. The quaternization of the piperidine nitrogen, for instance, could lead to the formation of ammonium (B1175870) salts with potential as ionic liquids. The amphiphilic nature of certain derivatives could make them suitable for use as surfactants.

Green Chemistry Principles and Sustainable Synthesis of Methyl 4 Bromopiperidine 4 Carboxylate

Atom Economy Maximization in Synthetic Route Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com Designing synthetic pathways with high atom economy is crucial for minimizing waste at the molecular level. rsc.org

A plausible and direct synthetic route to Methyl 4-bromopiperidine-4-carboxylate involves the direct α-bromination of Methyl piperidine-4-carboxylate. This reaction, ideally, would be an addition or a substitution reaction where most atoms from the reactants are utilized. For instance, a reaction with a brominating agent that facilitates direct substitution would be preferable to a multi-step process involving protecting groups, which inherently adds steps and generates more waste.

Let's consider a hypothetical direct bromination reaction: Route A: Direct Bromination Methyl piperidine-4-carboxylate + Brominating Agent → this compound + By-product

In contrast, a less atom-economical route might involve protecting the piperidine (B6355638) nitrogen, performing the bromination, and then deprotecting.

Route B: Protecting Group Strategy

Methyl piperidine-4-carboxylate + Boc-anhydride → N-Boc-Methyl piperidine-4-carboxylate + CO₂ + t-BuOH

N-Boc-Methyl piperidine-4-carboxylate + Brominating Agent → N-Boc-Methyl 4-bromopiperidine-4-carboxylate + By-product

N-Boc-Methyl 4-bromopiperidine-4-carboxylate + Acid → this compound + Isobutylene + CO₂

| Synthetic Route | Key Steps | Theoretical Atom Economy | Green Chemistry Considerations |

|---|---|---|---|

| Route A: Direct Synthesis | Direct α-bromination | Higher | Fewer steps, less waste generated, higher potential efficiency. |

| Route B: Protecting Group Strategy | Protection, Bromination, Deprotection | Lower | Generates significant by-products (e.g., CO₂, isobutylene), requires more reagents and solvents, increases process mass intensity. |

Reduction and Elimination of Hazardous Solvents and Auxiliary Substances

Solvents constitute a major portion of the waste generated in chemical processes. Green chemistry advocates for the elimination of solvents or the replacement of hazardous solvents with safer, more environmentally benign alternatives. acs.org Traditional bromination reactions often employ chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride, which are toxic and environmentally persistent.

Research into the synthesis of related heterocyclic compounds has demonstrated the feasibility of using greener solvents. For instance, studies on piperidine synthesis have shown that ethanol (B145695) can be a more effective and environmentally preferable solvent compared to toxic methanol (B129727). ajgreenchem.com Water is also an excellent green solvent for certain reactions, although the solubility of organic substrates can be a challenge. wisdomlib.orgsolubilityofthings.com

Efforts to create a sustainable synthesis for this compound would focus on replacing volatile and hazardous organic solvents. The ideal scenario is a solvent-free reaction, which has been achieved in the synthesis of some piperidone derivatives. nih.gov If a solvent is necessary, choices would be guided by solvent selection guides that rank solvents based on safety, health, and environmental criteria.

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Hazardous/Traditional | Dichloromethane, Chloroform, Carbon Tetrachloride | Good solubility for many organic substrates. | Toxic, carcinogenic potential, environmental persistence, volatile organic compounds (VOCs). |

| Greener Alternatives | Water, Ethanol, 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Lower toxicity, biodegradable, derived from renewable resources (e.g., ethanol). ajgreenchem.com | May have lower solubility for nonpolar substrates, may require different reaction conditions. |

| Solvent-Free | Not applicable | Eliminates solvent waste, reduces process complexity and energy for solvent removal. imist.ma | Not always feasible, may lead to issues with mixing, heat transfer, or high viscosity. |

Development and Application of Efficient Catalytic Approaches for Synthesis

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and reduce energy consumption, all while being used in small quantities. reachemchemicals.comwisdomlib.org The use of catalytic methods is preferable to stoichiometric reagents, which are consumed in the reaction and contribute to waste.

For the synthesis of this compound, the key bromination step can be significantly improved through catalysis. The traditional use of molecular bromine (Br₂) as a stoichiometric reagent is hazardous and generates hydrogen bromide (HBr) as a by-product. Catalytic systems can improve the efficiency of bromine utilization and operate under milder conditions. For example, research on the bromination of aromatic compounds has shown that a catalytic system of NH₄Br with Br₂ in an aqueous medium can be highly efficient, fast, and selective, avoiding the evolution of HBr gas. jalsnet.com

Potential catalytic approaches for this synthesis could include:

Phase-Transfer Catalysis: To facilitate the reaction between an aqueous brominating agent and the organic substrate.

Organocatalysis: Using small organic molecules to catalyze the transformation, avoiding the use of heavy metals. rsc.org

Biocatalysis: Employing enzymes as catalysts, which offer high selectivity under mild conditions and are biodegradable. wisdomlib.org

The development of a robust, recyclable catalyst would be a significant step towards a truly sustainable synthesis. For instance, piperidine-4-carboxylic acid has been used to functionalize magnetic nanoparticles to create a recyclable catalyst for other organic reactions, demonstrating the potential for innovation in this area. researchgate.net

Energy Efficiency Considerations in Reaction Design and Process Optimization

Reducing energy consumption is a critical aspect of green process design, directly impacting the carbon footprint and operational costs of a synthesis. reachemchemicals.com Synthetic routes should be designed to operate at ambient temperature and pressure whenever possible.

For the synthesis of this compound, energy efficiency can be enhanced through several strategies:

Catalyst Use: Efficient catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and reducing heating requirements. wisdomlib.org

Process Intensification: Technologies like microwave-assisted synthesis and continuous flow chemistry can dramatically improve energy efficiency. Microwave irradiation can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. reachemchemicals.comimist.ma Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and often leading to higher yields and purity in shorter times. wisdomlib.org

A comparative analysis would likely show that a process optimized with a highly active catalyst and run under microwave or flow conditions would consume significantly less energy than a traditional batch process requiring prolonged heating.

| Heating/Process Technology | Typical Reaction Time | Energy Input | Process Control |

|---|---|---|---|

| Conventional Batch Heating | Hours to Days | High (heating large solvent volumes) | Moderate |

| Microwave-Assisted Synthesis | Minutes to Hours | Lower (direct heating of reactants/solvent) | Good |

| Continuous Flow Chemistry | Seconds to Minutes | Low (small reaction volumes, excellent heat transfer) | Excellent |

Waste Minimization and By-product Valorization Strategies

The ultimate goal of green chemistry is waste prevention. nih.gov This involves not only maximizing atom economy but also minimizing waste from solvents, reagents, and purification steps. For the synthesis of this compound, a key by-product from the bromination step is likely to be an acid, such as HBr.

Waste Minimization Strategies:

Solvent Recycling: If solvents are necessary, implementing a robust recycling program is essential to reduce waste and raw material consumption.

Chromatography Reduction: Purification by column chromatography generates large volumes of solvent waste. Developing a synthesis that yields a high-purity product directly from the reaction mixture through crystallization is highly desirable.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for gem-Brominated Piperidines

The synthesis of highly substituted piperidines remains a significant focus in organic chemistry. ajchem-a.com Recent advancements have provided a variety of methods for constructing the piperidine (B6355638) ring. mdma.ch Future work in the synthesis of gem-brominated piperidines, a key structural motif present in "Methyl 4-bromopiperidine-4-carboxylate," is expected to focus on the development of novel, efficient, and stereocontrolled methodologies. Current research highlights several promising avenues:

Gold-Catalyzed Reactions : Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures. For instance, a gold-catalyzed annulation procedure allows for the direct assembly of highly substituted piperidines. ajchem-a.com Further exploration of gold-catalyzed intramolecular dearomatization/cyclization could lead to novel routes for spiro-piperidine structures. proquest.com

Radical-Mediated Cyclizations : Intramolecular radical cyclization of 1,6-enynes initiated by reagents like triethylborane offers a pathway to polysubstituted alkylidene piperidines. proquest.commdpi.com Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes also presents an effective method for producing various piperidines. mdpi.com

Oxidative Amination : The oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond with simultaneous N-heterocycle formation. proquest.commdpi.com

These and other novel synthetic strategies will likely be pivotal in accessing a wider range of structurally diverse gem-brominated piperidines with high efficiency and stereocontrol.

Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, is revolutionizing the synthesis of heterocyclic compounds by offering enhanced safety, efficiency, and scalability compared to traditional batch methods. mtak.hubohrium.comspringerprofessional.de The application of flow chemistry to the synthesis of piperidine derivatives, including "this compound," is a rapidly growing area of interest.

Key advantages of flow chemistry in this context include:

Improved Safety for Hazardous Reactions : Many chemical transformations involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes and superior heat transfer, mitigate the risks associated with highly exothermic or potentially explosive reactions. rsc.org

Enhanced Reaction Efficiency : The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities. organic-chemistry.org

Scalability : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is a significant advantage for producing larger quantities of a target compound. acs.org

Multistep Synthesis : Flow chemistry enables the "telescoping" of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time and resources. mtak.hursc.org

Recent examples have demonstrated the successful synthesis of piperidine and pyrrolidine derivatives using electroreductive cyclization in a flow microreactor, achieving good yields on a preparative scale. researchgate.net The development of practical continuous flow protocols for the synthesis of functionalized piperidines highlights the potential of this technology for rapid and scalable access to these important building blocks. organic-chemistry.orgacs.org

Bio-inspired and Biocatalytic Approaches in Piperidine Derivatization

Nature provides a vast blueprint for the synthesis of complex molecules, and bio-inspired and biocatalytic methods are increasingly being harnessed for the derivatization of piperidines. mdpi.comnih.gov These approaches offer the potential for high selectivity and environmentally friendly reaction conditions.

Biocatalytic Synthesis : Enzymes are powerful catalysts that can perform highly specific transformations. A recent breakthrough demonstrated the first biocatalytic synthesis of piperidines using an immobilized lipase (Candida antarctica lipase B) in a multicomponent reaction. rsc.org This method proved to be efficient and the catalyst reusable for multiple cycles. rsc.org Another innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to streamline the synthesis of complex piperidines. eurekalert.orgmedhealthreview.combohrium.comresearchgate.net This two-step process, which uses enzymes to selectively introduce hydroxyl groups, significantly simplifies the construction of these three-dimensional molecules. eurekalert.orgmedhealthreview.comchemistryviews.org

Bio-inspired Synthesis : The study of alkaloid biosynthesis provides inspiration for the development of novel synthetic strategies. researchgate.net For instance, the bio-inspired synthesis of tetracyclic bis-piperidine alkaloids, which are complex natural products, has been explored, shedding light on their potential biosynthetic pathways. mdpi.com Hybrid bio-organocatalytic cascades are also being developed for the synthesis of 2-substituted piperidines, where a transaminase generates a key intermediate for a subsequent Mannich reaction. ucd.ie

These bio-based strategies are poised to offer powerful new tools for the selective functionalization and synthesis of complex piperidine derivatives under mild and sustainable conditions.

Advanced Computational Methodologies for De Novo Design and Retrosynthetic Planning

De Novo Design : Computational tools can be used to design novel molecules with desired properties. For piperidine derivatives, these methods can help in the design of new analogues with specific biological activities or material properties.

Retrosynthetic Planning : Retrosynthesis software, such as SYNTHIA® and that offered by CAS, can rapidly generate and evaluate multiple synthetic pathways for a target molecule. sigmaaldrich.comcas.orgsynthiaonline.comthe-scientist.com These programs utilize vast databases of chemical reactions and expert-coded rules to propose viable routes, considering factors like cost, yield, and starting material availability. protheragen.aisigmaaldrich.com This allows chemists to explore a wider range of synthetic possibilities and identify the most efficient and cost-effective routes.

Reaction Prediction : Machine learning models are being developed to predict the outcomes of chemical reactions, including identifying the most suitable reagents and conditions. chemrxiv.org This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the lab. protheragen.ai

The continued development of these computational tools will undoubtedly accelerate the discovery and synthesis of new and complex piperidine-based molecules.

Exploration of Multicomponent Reactions for Expedited Synthesis of Complex Analogues

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. researchgate.netacs.org These reactions are highly atom-economical and offer a rapid and efficient way to generate libraries of structurally diverse compounds. researchgate.net The use of MCRs for the synthesis of highly functionalized piperidines is a well-established and continually evolving area of research.

Several classic MCRs are particularly relevant to piperidine synthesis:

Ugi and Passerini Reactions : These isocyanide-based MCRs are highly versatile for creating peptide-like scaffolds and can be adapted for the synthesis of various heterocyclic systems, including piperidines. nih.govnih.govshodhsagar.comresearchgate.netresearchgate.net The Ugi four-component reaction, in particular, has been extensively used to prepare precursors for the diversity-oriented synthesis of heterocyclic scaffolds. researchgate.net

Diels-Alder Reaction : A four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction has been reported, demonstrating the potential to incorporate high levels of skeletal, functional, and stereochemical diversity in the final products. researchgate.net

Q & A

Basic: What are the primary synthetic routes for Methyl 4-bromopiperidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation or substitution reactions on piperidine derivatives. For example:

- Step 1: Bromination of methyl 4-hydroxypiperidine-4-carboxylate using phosphorus tribromide (PBr₃) under anhydrous conditions.

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Key factors include: - Temperature control: Excess heat may lead to decomposition; reactions are often conducted at 0–5°C .

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalyst optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves bromination kinetics .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine at C4, ester group at C4). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- X-ray crystallography: Programs like SHELXL (for small-molecule refinement) and Mercury CSD (for void analysis and packing visualization) validate 3D conformation and hydrogen-bonding networks .

- HPLC-MS: Quantifies purity (>98%) and detects trace intermediates using C18 columns with acetonitrile/water gradients .

Advanced: How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric effects: The bulky bromine at C4 restricts ring puckering (analyzed via Cremer-Pople coordinates ), altering binding affinity to enzymes like proteases.

- Electronic effects: Bromine’s electron-withdrawing nature increases electrophilicity at the ester carbonyl, facilitating nucleophilic attack (e.g., amide bond formation).

- Case study: Analogous compounds (e.g., methyl 4-aminopiperidine-4-carboxylate) show reduced reactivity in Suzuki couplings compared to brominated derivatives, highlighting bromine’s role in cross-coupling efficiency .

Advanced: What experimental and computational strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies: Compare this compound with analogs lacking bromine or ester groups (see table below).

- In silico docking: Tools like AutoDock Vina model interactions with targets (e.g., dopamine receptors), identifying steric clashes caused by bromine .

- Meta-analysis: Cross-reference bioassay data from PubChem and DSSTox to identify outliers due to impurities or assay variability .

| Compound | Key Functional Groups | Reported IC₅₀ (μM) for Protease X |

|---|---|---|

| This compound | Br, COOCH₃ | 0.12 ± 0.03 |

| Methyl 4-hydroxypiperidine-4-carboxylate | OH, COOCH₃ | 3.45 ± 0.21 |

| 4-Bromopiperidine | Br, H | >100 |

Advanced: How can reaction kinetics and mechanistic studies optimize the synthesis of this compound?

Methodological Answer:

- Kinetic monitoring: Use in situ IR spectroscopy to track bromine incorporation (C-Br stretch at 550–600 cm⁻¹) .

- Mechanistic probes: Isotopic labeling (e.g., D₂O quench) identifies intermediates in SN2 pathways.

- High-throughput screening: Microreactors with continuous flow systems reduce side-product formation (e.g., di-brominated byproducts) by 40% .

Advanced: What are the stability challenges of this compound under varying storage conditions?

Methodological Answer:

- Hydrolysis risk: The ester group degrades in humid environments; store at 2–8°C in inert gas (argon)-sealed vials .

- Light sensitivity: UV-Vis studies show bromine-mediated photodegradation; amber glass containers are mandatory .

- Long-term stability: Accelerated aging tests (40°C/75% RH for 6 months) reveal <5% degradation when stabilized with antioxidants (e.g., BHT) .

Advanced: How does the compound’s conformation impact its pharmacokinetic properties?

Methodological Answer:

- Ring puckering analysis: Cremer-Pople parameters (θ, φ) derived from X-ray data predict bioavailability. A flattened chair conformation enhances membrane permeability .

- LogP calculations: Bromine increases hydrophobicity (calculated LogP = 1.8 vs. 0.9 for non-brominated analog), improving blood-brain barrier penetration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.